molecular formula C8H15NO4 B3029201 Methyl 2,4-dimethyl-4-nitropentanoate CAS No. 5762-40-3

Methyl 2,4-dimethyl-4-nitropentanoate

Cat. No. B3029201
CAS RN: 5762-40-3
M. Wt: 189.21 g/mol
InChI Key: FIXGUDASGASFSO-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-4-nitropentanoate is a chemical compound that is part of a broader class of nitro-substituted organic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to a carbon skeleton, which in this case is a pentanoate (five-carbon chain ester). The specific structure of this compound includes methyl ester groups and nitro functional groups along with additional methyl substituents on the carbon chain.

Synthesis Analysis

The synthesis of nitro-substituted compounds like this compound can be achieved through various methods. For instance, an approach to synthesize nitro-substituted cyclopropanes and spiropentanes involves the oxidation of corresponding amines with dimethyldioxirane . Although this method does not directly describe the synthesis of this compound, it provides insight into the general strategies used to introduce nitro groups into organic molecules. Another relevant synthesis method is the two-step process involving the addition of nitrous acid to acrolein followed by Wittig olefination, which has been used to synthesize methyl (E)-5-nitro-2-pentenoate . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be determined using techniques such as X-ray diffraction. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate have been elucidated, revealing details about the conformation and intramolecular interactions . These findings can provide a foundation for understanding the structural characteristics of this compound, such as the preferred conformation around the nitro group and ester functionalities.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds is influenced by the presence of the nitro group, which can participate in various chemical reactions. For instance, nitroalkanes can undergo condensation reactions with aldehydes to form diols, which can then be acetylated to yield different products . Similarly, this compound may undergo reactions that exploit the reactivity of the nitro group, such as reductions or nucleophilic substitutions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Nitro-substituted compounds generally exhibit properties that are significantly influenced by the nitro group, such as increased acidity and the potential for tautomerism . The presence of ester and methyl groups in this compound would also affect its boiling point, solubility, and reactivity. These properties are crucial for the compound's application in chemical synthesis and its behavior in different environments.

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2,4-dimethyl-4-nitropentanoate's utility in chemical synthesis is evident in various studies. For example, Greene and Lewis (1978) demonstrated its formation as a product in the acid-catalyzed rearrangement of furan derivatives, illustrating its role in complex organic reactions (Greene & Lewis, 1978). Similarly, Shakirov et al. (2005) utilized methyl 4-nitrobutanoates, closely related to this compound, in the Mannich reaction to produce substituted pyrimidines, showcasing its potential in creating heterocyclic compounds (Shakirov et al., 2005).

Photochemistry

In the field of photochemistry, Hatsui, Nojima, and Takeshita (1990) investigated the photoaddition reactions of methyl 2,4-dioxopentanoate with conjugated dienes, leading to the formation of various cyclic compounds. This study highlights the role of this compound derivatives in light-induced chemical reactions (Hatsui, Nojima, & Takeshita, 1990).

Polymer Chemistry

This compound and its derivatives have applications in polymer chemistry as well. Li and Wang (2014) explored the use of nitroso esters, similar in structure to this compound, in radical addition-coupling polymerization. This process is crucial for producing polymers with specific properties, such as high molecular weight or functional side chains (Li & Wang, 2014).

Organic Synthesis

In organic synthesis, this compound can be a precursor or intermediate in various syntheses. For instance, Gibbs et al. (1999) described an efficient synthesis of hydroxypiperidin-2-ones from methyl 5-nitro-2-oxopentanoate, a compound structurally related to this compound. This synthesis is vital for producing compounds with potential pharmacological applications (Gibbs et al., 1999).

Biodegradation

Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of organophosphate insecticides and structurally similar to this compound. This research is significant for understanding environmental decontamination and bioremediation processes involving similar compounds (Bhushan et al., 2000).

properties

IUPAC Name

methyl 2,4-dimethyl-4-nitropentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXGUDASGASFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289776
Record name Methyl 2,4-dimethyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5762-40-3
Record name NSC63876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,4-dimethyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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